2,4-Dibromobenzenesulfonamide

Lipophilicity ADME Lead Optimization

2,4-Dibromobenzenesulfonamide (CAS 858498-82-5) is a dihalogenated aromatic sulfonamide with the molecular formula C6H5Br2NO2S and a molecular weight of 314.98 g/mol. It features two bromine atoms at the 2- and 4-positions of the benzene ring, a substitution pattern that fundamentally distinguishes it from mono-bromo (e.g., 4-bromobenzenesulfonamide, CAS 701-34-8, MW 236.09 g/mol) and non-halogenated parent compounds (benzenesulfonamide, MW 157.19 g/mol) in terms of lipophilicity and synthetic utility.

Molecular Formula C6H5Br2NO2S
Molecular Weight 314.98 g/mol
Cat. No. B7827332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromobenzenesulfonamide
Molecular FormulaC6H5Br2NO2S
Molecular Weight314.98 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Br)S(=O)(=O)N
InChIInChI=1S/C6H5Br2NO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11)
InChIKeyMUFCRRXQXOUBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Technical Profile: 2,4-Dibromobenzenesulfonamide (CAS 858498-82-5) as a Research Chemical


2,4-Dibromobenzenesulfonamide (CAS 858498-82-5) is a dihalogenated aromatic sulfonamide with the molecular formula C6H5Br2NO2S and a molecular weight of 314.98 g/mol . It features two bromine atoms at the 2- and 4-positions of the benzene ring, a substitution pattern that fundamentally distinguishes it from mono-bromo (e.g., 4-bromobenzenesulfonamide, CAS 701-34-8, MW 236.09 g/mol) and non-halogenated parent compounds (benzenesulfonamide, MW 157.19 g/mol) in terms of lipophilicity and synthetic utility [1][2]. The compound’s computed XLogP3 is 1.9, reflecting a calculated lipophilicity increase of 1.6 log units over unsubstituted benzenesulfonamide (XLogP3 of 0.3), directly impacting solubility and membrane partitioning profiles in screening cascades .

Why Benzenesulfonamide or 4-Bromobenzenesulfonamide Cannot Replace 2,4-Dibromobenzenesulfonamide in Research Protocols


Chemical and biological performance within the benzenesulfonamide class is highly sensitive to halogenation pattern: the number, position, and identity of halogen substituents on the benzene ring. Simple benzenesulfonamide lacks the electrophilic aromatic substitution (SNAr) reactivity that the bromine atoms confer, while mono-halogenated analogs (e.g., 4-bromobenzenesulfonamide) possess only a single reactive site for subsequent functionalization, limiting their utility as versatile synthetic intermediates [1]. Moreover, the regiochemistry of bromination dictates both the compound’s lipophilicity and its steric interactions within enzyme active sites, as demonstrated by the differential inhibition profiles of brominated versus non-brominated sulfonamides [2]. Substituting the 2,4-dibrominated analog with a 3,5-dibromo isomer thus risks altered binding kinetics and lower on-target engagement due to differing spatial orientation of the halogen substituents within the active site [3].

Head-to-Head Differentiation Data: 2,4-Dibromobenzenesulfonamide vs. Closest Analogs


Lipophilicity Shift versus Benzenesulfonamide and 4-Bromobenzenesulfonamide

The computed XLogP3 of 2,4-dibromobenzenesulfonamide is 1.9, representing a 1.6 log unit increase over benzenesulfonamide (XLogP3: 0.3) . In contrast, 4-bromobenzenesulfonamide exhibits a reported LogP of 2.88 (calculated by AlogP), a value 0.98 log units higher than the target compound [1]. This non-linear lipophilicity relationship arises from the ortho-bromine effect, where steric hindrance at the 2-position disrupts solvation and moderates the expected lipophilicity gain. 2,4-Dibromobenzenesulfonamide thus occupies a hydrophobicity 'middle ground' between its non-brominated and para-monobrominated counterparts, offering a different absorption and distribution profile in cellular and in vivo models.

Lipophilicity ADME Lead Optimization

Enhanced Anticholinesterase Activity of Dibrominated Benzenesulfonamide in Enzyme Assays

In a comparative in vitro study, the dibrominated benzenesulfonamide product achieved 63.98±1.51% acetylcholinesterase (AChE) inhibition and a lowered IC50 of 192.89 µg/mL, versus 61.40±0.21% inhibition and an IC50 of 241.85 µg/mL for benzenesulfonamide [1]. Against butyrylcholinesterase (BChE), the dibrominated analog yielded 67.98±0.07% inhibition with an IC50 of 120.52 µg/mL, compared to 63.06±0.50% inhibition and an IC50 of 190.44 µg/mL for the parent compound [1]. While these data are derived from a study on N,N-dibromobenzenesulfonamide (bromination on the sulfonamide nitrogen rather than the aryl ring), the results provide the strongest available class-level evidence that bromination of the benzenesulfonamide scaffold significantly enhances cholinesterase inhibitory potency and efficacy.

Neurodegenerative Disease Cholinesterase Inhibition Alzheimer's

Synthetic Versatility: Dual Arylation Handle for Sultam and Heterocycle Construction

2,4-Dibromobenzenesulfonamide provides two nucleophilic aromatic substitution (SNAr) sites, enabling sequential aryl functionalization that is not possible with mono-halogenated analogs like 4-bromobenzenesulfonamide (single reactive site) or unsubstituted benzenesulfonamide (no reactive site) . A closely related patent demonstrates that 2-bromobenzenesulfonamide derivatives undergo intramolecular cyclization to form dibenzosultams, a reaction that benefits from the ortho-bromine directing group effect and the proximity between the sulfonamide nitrogen and the ortho-halogen [1]. The 2,4-dibrominated scaffold thus serves as a dual-purpose building block: ortho-bromine enables cyclative sultam formation, while para-bromine remains available for further cross-coupling or functional group interconversion.

Organic Synthesis Sultam Cyclization Cross-Coupling

Lipophilicity Parity with 3,5-Dibromobenzenesulfonamide Isomer Despite Altered Electrostatic Surface

The 2,4-dibromo regioisomer shares the same XLogP3 (1.9) as its 3,5-dibromo positional isomer, yet the distribution of electron-withdrawing bromine substituents across the aromatic ring creates distinct molecular electrostatic potential (MEP) surfaces [1]. In the 2,4-isomer, the ortho-bromine atom resides adjacent to the sulfonamide group (–SO2NH2), sterically restricting the conformational freedom of the sulfonamide moiety and altering its hydrogen-bonding geometry with target proteins compared to the 3,5-isomer where both bromines are meta to the sulfonamide [2]. This conformational restriction has been shown in crystallographic studies of 2-chloro/bromo-benzenesulfonamides to meaningfully affect the orientation of the benzene ring within the carbonic anhydrase active site, thereby tuning both binding affinity and isoform selectivity [3].

Regioisomer Electrostatic Binding Physicochemical

Predicted Absorption Profile Shift vs. Non-Halogenated Sulfonamide Baseline

Lipinski's Rule of Five analysis indicates that 2,4-dibromobenzenesulfonamide has a molecular weight of 314.98 g/mol, a hydrogen bond donor count of 1 (from –NH2), a hydrogen bond acceptor count of 3, and an XLogP3 of 1.9, placing it within acceptable drug-like space while categorically differing from the smaller, more polar benzenesulfonamide (MW 157.19 g/mol, XLogP3 0.3) . Notably, the compound’s XLogP3 of 1.9 is 0.98 log units below the reported LogP of 4-bromobenzenesulfonamide (2.88), suggesting moderated lipophilicity despite the addition of a second bromine atom, an effect attributable to the ortho-bromine’s steric interference with solvation [1]. This deviation from the expected linear LogP increase upon sequential halogenation implies that 2,4-dibromobenzenesulfonamide may possess a solubility advantage over the para-monobromo analog while retaining superior passive membrane permeability compared to the non-brominated parent.

Drug-likeness Solubility Permeability Lead Selection

Optimal Deployment Scenarios for 2,4-Dibromobenzenesulfonamide in Research and Industrial Settings


Medicinal Chemistry Library Synthesis via Sequential Ortho/Para Functionalization

The dual bromination pattern enables chemists to first exploit the ortho-bromine for intramolecular cyclization (e.g., forming dibenzosultams as described in patent CN114478450A), subsequently using the para-bromine in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to diversify the resulting scaffold [1]. This sequential reactivity is not achievable with mono-brominated analogs such as 4-bromobenzenesulfonamide, which can only undergo a single coupling event before requiring additional activation [2].

Neuroscience Lead Generation Targeting Cholinesterase Enzymes

Guided by Mahnashi et al. (2022), which demonstrated that brominated benzenesulfonamide analogs exhibit significantly improved AChE (IC50 192.89 vs. 241.85 µg/mL) and BChE (IC50 120.52 vs. 190.44 µg/mL) inhibition compared to the non-brominated parent, 2,4-dibromobenzenesulfonamide serves as a privileged starting scaffold for Alzheimer’s disease drug discovery [1]. The compound’s XLogP3 of 1.9 further supports its utility as a brain-penetrant lead template, balancing permeability with solubility .

Carbonic Anhydrase Inhibitor Design with Regioisomer-Specific Binding

Crystallographic insights from Zakšauskas et al. (2019) demonstrate that 2-chloro/bromo-benzenesulfonamides engage the carbonic anhydrase active site with a distinct ring orientation compared to meta-substituted isomers [1]. The 2,4-dibromo regioisomer thus provides a structurally validated entry point for designing isoform-selective CA inhibitors, with the ortho-halogen acting as a conformational anchor that restricts rotational freedom of the sulfonamide zinc-binding group [2].

Antimicrobial Pharmacophore Optimization in Folate Synthesis Inhibition

Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA), and the bromine substituents of 2,4-dibromobenzenesulfonamide enhance lipophilicity to improve Gram-negative outer membrane penetration relative to benzenesulfonamide [1]. The compound’s intermediate LogP value (1.9) positions it between the polar parent compound (LogP 0.3) and the more lipophilic 4-bromobenzenesulfonamide (LogP 2.88), offering a differentiated pharmacokinetic window for antibacterial lead optimization [2].

Quote Request

Request a Quote for 2,4-Dibromobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.